molecular formula C12H19NO5S B2735177 N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 1087646-38-5

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B2735177
CAS No.: 1087646-38-5
M. Wt: 289.35
InChI Key: JKMMDLHQQFVCNI-UHFFFAOYSA-N
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Description

“N-(2-hydroxypropyl)methacrylamide” or HPMA is a monomer used to make the polymer poly(N-(2-hydroxypropyl)methacrylamide). The polymer is water-soluble, non-immunogenic, and non-toxic, and resides in the blood circulation well. Thus, it is frequently used as a macromolecular carrier for low molecular weight drugs .


Synthesis Analysis

Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine. Reversible addition–fragmentation chain transfer (RAFT) polymerisation enabled the synthesis of pHPMA polymers and a gemcitabine-comonomer functionalised pHPMA polymer pro-drug .


Chemical Reactions Analysis

The synthesis of hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers involved the use of reversible addition–fragmentation chain transfer (RAFT) polymerisation .


Physical and Chemical Properties Analysis

The effect of Fe2O3 nanoparticles (NPs) on the structural and thermomechanical properties of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) nanocomposites was investigated. The study revealed that the presence of Fe2O3 NPs enhances the molecular mobility and flexibility of polymer chains within the PHPMA matrix and decreases their glass transition temperature .

Scientific Research Applications

Synthesis and Characterization

Research on sulfonamide derivatives, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, highlights their synthesis, characterization, and potential applications. These compounds are studied for their structural properties using spectroscopic tools and crystallography, indicating their utility in developing materials with specific physical and chemical properties. Computational studies provide insights into their electronic structures, which can be essential for designing molecules with desired reactivity or stability (Murthy et al., 2018).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives are explored for their biological activities, including antimicrobial and antifungal effects. For instance, complexes containing sulfonamide derivatives have shown potential in binding to DNA and exhibiting genotoxicity, suggesting their use in therapeutic applications against various diseases (González-Álvarez et al., 2013). This demonstrates the versatility of sulfonamide compounds in medical research, particularly in developing new treatments.

Catalytic Applications

The catalytic properties of sulfonamide compounds are also a significant area of study. Research on Schiff base copper(II) complexes reveals their efficacy as catalysts in alcohol oxidation, showcasing the potential of sulfonamide derivatives in chemical synthesis and industrial processes (Hazra et al., 2015). Such studies pave the way for more sustainable and efficient chemical reactions, highlighting the importance of sulfonamides in catalysis.

Corrosion Inhibition

Piperidine derivatives related to sulfonamide structures have been investigated for their corrosion inhibition properties on metal surfaces, providing valuable insights for industrial applications in protecting metals against corrosion. The study of these derivatives helps in understanding the interaction between organic inhibitors and metal surfaces, which is crucial for developing more effective corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

The interaction mechanism of a polymeric drug delivery system based on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers (pHPMA) with the most abundant proteins in human blood plasma—namely, human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1—was investigated. The study presented evidence of weak interactions between proteins and polymeric nanomedicine. Such interactions do not result in the formation of the protein corona and do not affect the efficiency of the drug delivery .

Future Directions

The development of pHPMA as anti-cancer drug delivery vehicles is initiated by Dr. Jindřich Kopeček and colleagues at the Czech (-oslovak) Academy of Sciences in Prague in the mid-1970s . The concept of using pHPMA as polymeric drug carriers has opened a new perspective in modern pharmaceutical science, and developed into the first polymer-drug conjugate entering clinical trials .

Properties

IUPAC Name

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S/c1-8-5-11(18-4)12(6-10(8)17-3)19(15,16)13-7-9(2)14/h5-6,9,13-14H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMMDLHQQFVCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC(C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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